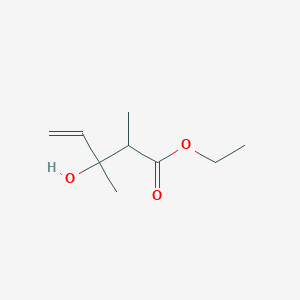
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond in the pent-4-enoate chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 3-hydroxy-2,3-dimethylpent-4-enoic acid can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with ethyl iodide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enoate chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-oxo-2,3-dimethylpent-4-enoate.
Reduction: Ethyl 3-hydroxy-2,3-dimethylpentanoate.
Substitution: 3-hydroxy-2,3-dimethylpent-4-enamide.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-2,3-dimethylpent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. These interactions can affect the compound’s reactivity and its role in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylpent-4-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 3-ethyl-3-hydroxy-2,2-dimethylpent-4-enoate: Contains an additional ethyl group, leading to differences in steric hindrance and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90715-72-3 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-2,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,11)7(3)8(10)12-6-2/h5,7,11H,1,6H2,2-4H3 |
InChI-Schlüssel |
SKBUKZDMQCFOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
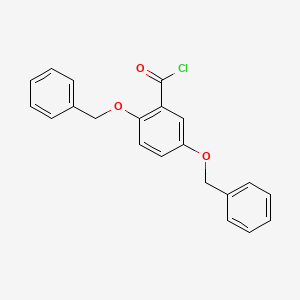
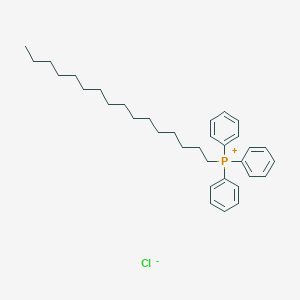

![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
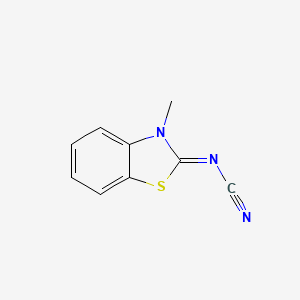
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
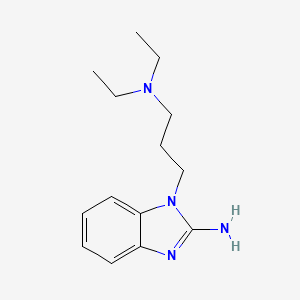
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

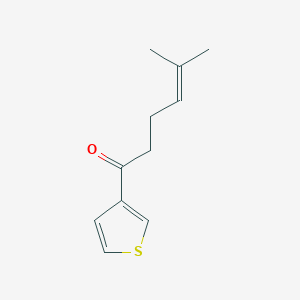
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
